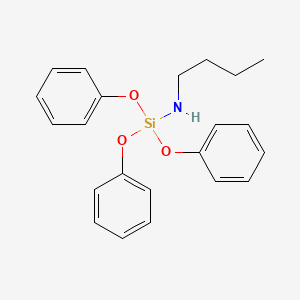
N-Butyl-1,1,1-triphenoxysilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-1,1,1-triphenoxysilanamine is an organosilicon compound characterized by the presence of a butyl group attached to a silicon atom, which is further bonded to three phenoxy groups. This compound is part of a broader class of silanes that have diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1,1,1-triphenoxysilanamine typically involves the reaction of triphenoxysilane with butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-1,1,1-triphenoxysilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Butyl-1,1,1-triphenoxysilanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Butyl-1,1,1-triphenoxysilanamine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex molecular structures. These interactions can influence various biochemical pathways, making the compound a valuable tool in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-1,1,1-triphenylsilanamine
- N-Butyl-1,1,1-trimethoxysilanamine
- N-Butyl-1,1,1-triethoxysilanamine
Uniqueness
N-Butyl-1,1,1-triphenoxysilanamine is unique due to the presence of phenoxy groups, which impart distinct chemical properties compared to other similar compounds. These properties include enhanced stability and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
87498-98-4 |
|---|---|
Molecular Formula |
C22H25NO3Si |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-triphenoxysilylbutan-1-amine |
InChI |
InChI=1S/C22H25NO3Si/c1-2-3-19-23-27(24-20-13-7-4-8-14-20,25-21-15-9-5-10-16-21)26-22-17-11-6-12-18-22/h4-18,23H,2-3,19H2,1H3 |
InChI Key |
XJFMRHPNXKDRHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















